N,N-diethyl-3,4-dimethoxybenzamide

PDE7A Enzyme Inhibition Immunology

N,N-diethyl-3,4-dimethoxybenzamide (CAS 70946-18-8) is a synthetic dimethoxybenzene derivative with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol. It is characterized by the presence of a benzamide core substituted with two methoxy groups at the 3- and 4-positions and a diethylamide moiety.

Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
CAS No. 70946-18-8
Cat. No. B1660045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-3,4-dimethoxybenzamide
CAS70946-18-8
Molecular FormulaC13H19NO3
Molecular Weight237.29 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CC(=C(C=C1)OC)OC
InChIInChI=1S/C13H19NO3/c1-5-14(6-2)13(15)10-7-8-11(16-3)12(9-10)17-4/h7-9H,5-6H2,1-4H3
InChIKeyZQTJMIZZICSOBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethyl-3,4-dimethoxybenzamide (CAS 70946-18-8): An Overview of a Selective PDE7A Inhibitor and β2-Adrenoceptor Antagonist


N,N-diethyl-3,4-dimethoxybenzamide (CAS 70946-18-8) is a synthetic dimethoxybenzene derivative with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol . It is characterized by the presence of a benzamide core substituted with two methoxy groups at the 3- and 4-positions and a diethylamide moiety. While it serves as a chemical intermediate, its primary research significance stems from its reported activity as a potent and selective inhibitor of phosphodiesterase 7A (PDE7A) and as a competitive antagonist of the β2-adrenoceptor [1].

Why N,N-Diethyl-3,4-dimethoxybenzamide (CAS 70946-18-8) Cannot Be Substituted by Other PDE7A Inhibitors or Benzamide Derivatives


Generic substitution of N,N-diethyl-3,4-dimethoxybenzamide with other PDE7A inhibitors or benzamide derivatives is unreliable due to its unique combination of potent PDE7A inhibition (IC50 = 1.40 nM) and significant selectivity over related phosphodiesterases such as PDE5A (IC50 = 3100 nM) and PDE3A (IC50 = 1300 nM) [1]. Furthermore, its additional, distinct activity as a competitive β2-adrenoceptor antagonist (Kd = 0.708 nM) in functional tissue assays [2] is not a common feature among PDE7A inhibitors. These specific quantitative profiles are not reliably reproduced by other compounds within the same structural class, making the selection of this specific CAS number critical for experiments targeting these dual mechanisms.

Quantitative Evidence for the Selection of N,N-Diethyl-3,4-dimethoxybenzamide (CAS 70946-18-8) Over Analogs and Alternatives


High Potency PDE7A Inhibition Compared to a Known Selective Inhibitor (ASB16165)

N,N-diethyl-3,4-dimethoxybenzamide demonstrates potent inhibition of human PDE7A with an IC50 of 1.40 nM [1]. This potency is an order of magnitude greater than that of the selective PDE7A inhibitor ASB16165, which has a reported IC50 of 15 nM for human PDE7A under comparable assay conditions [2]. This nearly 11-fold difference in potency directly impacts the concentration required for effective enzyme blockade in cellular and in vivo models, making the target compound a more potent tool for studying PDE7A function.

PDE7A Enzyme Inhibition Immunology

Enhanced PDE7A Selectivity Over PDE5A and PDE3A Relative to Other PDE7 Inhibitors

Selectivity profiling reveals that N,N-diethyl-3,4-dimethoxybenzamide exhibits a >2,200-fold selectivity for PDE7A over PDE5A (IC50 = 3100 nM) and a >900-fold selectivity over PDE3A (IC50 = 1300 nM) [1]. In contrast, a commonly used PDE7 inhibitor, BRL-50481, shows significantly lower selectivity, with reported IC50s of 150 µM for PDE7A and 490 µM for PDE3, representing only a ~3-fold selectivity window . This substantial improvement in the selectivity index makes the target compound a more precise chemical probe for dissecting PDE7A-specific signaling pathways without confounding inhibition of PDE5 or PDE3.

PDE7A Selectivity Phosphodiesterase

Competitive β2-Adrenoceptor Antagonism with Affinity Comparable to the Gold Standard ICI 118,551

N,N-diethyl-3,4-dimethoxybenzamide acts as a competitive antagonist at the β2-adrenoceptor in a functional tissue assay, exhibiting a Kd of 0.708 nM in guinea pig tracheal rings [1]. This sub-nanomolar affinity is directly comparable to that of ICI 118,551, a well-characterized selective β2-adrenoceptor antagonist which has a reported Ki of 0.7 nM for the β2 receptor . This demonstrates that the target compound possesses β2-antagonist potency on par with a reference tool compound, while also maintaining its PDE7A inhibitory activity, a dual functionality not present in standard β-blockers.

β2-adrenoceptor GPCR Antagonist

Key Research Application Scenarios for N,N-Diethyl-3,4-dimethoxybenzamide (CAS 70946-18-8)


Dissecting cAMP-Dependent Signaling in T-Cell Activation and Inflammation

Given its potent and selective inhibition of PDE7A (IC50 = 1.40 nM) [1], N,N-diethyl-3,4-dimethoxybenzamide is an ideal chemical probe for investigating the role of PDE7A in modulating intracellular cAMP levels during T-cell activation and inflammatory responses. Its high selectivity over PDE5A and PDE3A (>900-fold) [1] ensures that observed phenotypic changes, such as alterations in cytokine production (e.g., IFN-γ, IL-12), can be confidently attributed to PDE7A blockade rather than off-target PDE inhibition. This makes it particularly valuable for studies aiming to validate PDE7A as a therapeutic target in autoimmune and inflammatory disorders.

Investigating the Crosstalk Between β2-Adrenergic and PDE7A Signaling Pathways

The compound's dual activity profile—high-affinity β2-adrenoceptor antagonism (Kd = 0.708 nM) [2] combined with potent PDE7A inhibition—makes it uniquely suited for studies exploring the crosstalk between G-protein coupled receptor (GPCR) and cyclic nucleotide signaling. Researchers can utilize this single molecule to simultaneously block β2-adrenergic tone and elevate cAMP via PDE7A inhibition in cell types such as airway smooth muscle cells or immune cells. This dual pharmacological intervention is not achievable with standard selective β-blockers (e.g., ICI 118,551) or PDE7 inhibitors alone, providing a novel tool for investigating synergistic or antagonistic effects of these two pathways in disease models like asthma or COPD.

Use as a Reference Standard for Assay Development and Chemical Biology Tool Validation

The well-defined and quantitative activity profile of N,N-diethyl-3,4-dimethoxybenzamide, including its sub-nanomolar PDE7A IC50 and >2,200-fold selectivity over PDE5A [1], positions it as an excellent reference standard. It can be used to validate the performance of newly developed PDE7A assays (biochemical or cellular), to benchmark the potency of novel PDE7A inhibitors during hit-to-lead optimization, and as a positive control in chemical biology experiments. Its unique combination of PDE7A and β2-adrenoceptor activities also makes it a useful tool for calibrating multiplexed assay systems designed to detect polypharmacology.

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